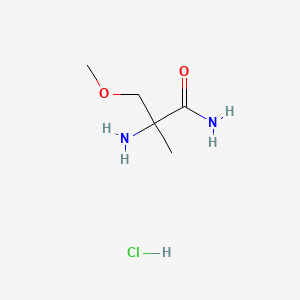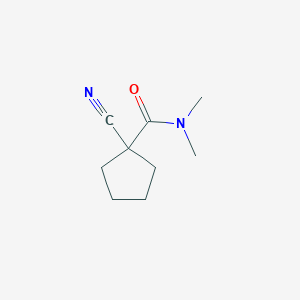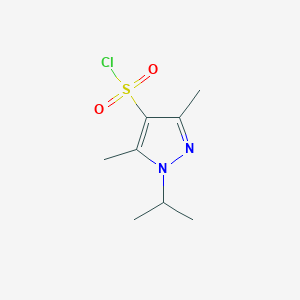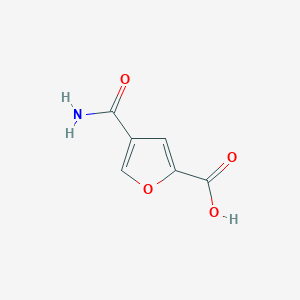![molecular formula C9H13BrN2O B1525145 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol CAS No. 1220019-47-5](/img/structure/B1525145.png)
3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol
Übersicht
Beschreibung
“3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol” is a chemical compound with the CAS Number: 1220019-47-5. It has a molecular weight of 245.12 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for “3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol” is1S/C9H13BrN2O/c1-7-5-9(11-3-2-4-13)12-6-8(7)10/h5-6,13H,2-4H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic β-amino acids demonstrates the utility of related compounds in the preparation of β-amino-5-pyrimidinepropanoic acid and derivatives through Michael addition and subsequent transformations for peptide and peptidomimetic synthesis (Bovy & Rico, 1993). Additionally, nicotinamide derivatives synthesized through nucleophilic substitution reactions exhibit antitumor properties, underscoring the potential biomedical applications of similar pyridinyl amino compounds (Girgis, Hosni, & Barsoum, 2006).
Potential Anticholinergic Bronchodilators
A series of 3-(aminoalkyl)benzopyrano[3,4-c]pyridin-5-ones was prepared and tested as potential anticholinergic bronchodilators, highlighting the significance of the pyridinyl amino group in the development of therapeutics for respiratory conditions (Connor et al., 1989).
Analytical Methods
The determination of 3-amino-5-ethyl-6-methyl-pyridin-2-one in human plasma by high-performance liquid chromatography illustrates the relevance of pyridinyl amino compounds in analytical chemistry for monitoring therapeutic agents (Woolf, Fu, & Matuszewski, 1993).
Antitumor and Antiprotozoal Activities
The synthesis of novel bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with antiprotozoal activity highlights the importance of pyridinyl amino compounds in the development of new treatments for parasitic infections (Ismail et al., 2008).
Ligands for Catalytic Reactions
A bis(oxazolinyl)pyrrole, acting as a monoanionic tridentate supporting ligand for palladium catalysts in Suzuki-type C−C coupling, exemplifies the use of pyridinyl amino compounds in facilitating organic synthesis and catalysis (Mazet & Gade, 2001).
Eigenschaften
IUPAC Name |
3-[(5-bromo-4-methylpyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-9(11-3-2-4-13)12-6-8(7)10/h5-6,13H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSPYQIUZFLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amino}acetic acid](/img/structure/B1525067.png)







![4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline](/img/structure/B1525081.png)

![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1525084.png)
